2,6-Octadiene, 2,4-dimethyl-
CAS No.: 63843-03-8
Cat. No.: VC19402249
Molecular Formula: C10H18
Molecular Weight: 138.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63843-03-8 |
|---|---|
| Molecular Formula | C10H18 |
| Molecular Weight | 138.25 g/mol |
| IUPAC Name | 2,4-dimethylocta-2,6-diene |
| Standard InChI | InChI=1S/C10H18/c1-5-6-7-10(4)8-9(2)3/h5-6,8,10H,7H2,1-4H3 |
| Standard InChI Key | TXULYAYLIDLYMO-UHFFFAOYSA-N |
| Canonical SMILES | CC=CCC(C)C=C(C)C |
Introduction
Structural Characteristics
Molecular Architecture
The IUPAC name 2,4-dimethylocta-2,6-diene specifies an eight-carbon chain with double bonds at positions 2–3 and 6–7 and methyl groups at carbons 2 and 4. The SMILES notation CC=CCC(C)C=C(C)C clarifies the connectivity:
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C1–C2: A double bond between carbons 2 and 3 (CH₂=C(CH₃)).
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C4: A methyl branch (CH(CH₃)).
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C6–C7: A second double bond (C=C) with a terminal methyl group at C8 .
The conjugated diene system allows for resonance stabilization, influencing reactivity in cycloadditions and polymerization.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈ | |
| Molecular Weight | 138.25 g/mol | |
| Double Bond Positions | 2–3 and 6–7 | |
| Methyl Substituents | C2 and C4 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via acid-catalyzed dehydration of tertiary alcohols, such as 2,4-dimethyl-2,6-octanediol, using sulfuric or phosphoric acid. The reaction proceeds via carbocation intermediates, with temperature control (80–120°C) critical to minimizing byproducts like 3,3,6-trimethyl-1,5-heptadiene.
Industrial Methods
Large-scale production employs fluidized-bed reactors with zeolite catalysts (e.g., ZSM-5) to enhance selectivity and yield (>85%). Continuous distillation isolates the product from isomers and oligomers .
Physical Properties
Thermodynamic Parameters
The low density and moderate boiling point reflect its nonpolar hydrocarbon nature, while the flash point classifies it as a flammable liquid .
Table 2: Comparative Physical Properties of Dienes
| Compound | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |
|---|---|---|---|
| 2,4-Dimethylocta-2,6-diene | 167.1 | 0.766 | 43.9 |
| 2,7-Dimethylocta-2,6-diene | 229–230 | 0.879 | 216 |
| Myrcene | 167 | 0.794 | 46 |
Chemical Reactivity
Addition Reactions
The conjugated diene undergoes electrophilic additions (e.g., bromination) at both double bonds. For example, bromine adds to C2–C3 and C6–C7, yielding 2,3,6,7-tetrabromo-2,4-dimethyloctane.
Polymerization
Radical-initiated polymerization produces poly(2,4-dimethyloctadiene), a thermoplastic with applications in adhesives. The reaction requires azobisisobutyronitrile (AIBN) at 60–80°C.
Oxidation and Reduction
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Oxidation: Ozonolysis cleaves the double bonds, generating two equivalents of acetone and a C₄ diketone.
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Hydrogenation: Catalytic hydrogenation (H₂/Pd) saturates the diene to 2,4-dimethyloctane, a diesel fuel additive .
Applications
Organic Synthesis
The compound serves as a precursor for terpene analogs and chiral ligands. For example, hydroboration with BH₃ yields borolanes used in asymmetric catalysis.
Polymer Industry
Its polymerization produces elastomers with high thermal stability, utilized in sealants and coatings.
Fragrance Chemistry
Derivatives like 2,6-dimethyl-3,7-octadiene-2,6-diol contribute to floral scents in perfumery .
Analytical Characterization
Spectroscopic Methods
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¹H NMR: Peaks at δ 1.60 (s, CH₃), 2.00–2.07 (m, CH₂), 5.08–5.34 (m, =CH) .
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GC-MS: Base peak at m/z 83 (C₆H₁₁⁺), indicative of methyl-substituted fragments .
Chromatography
Reverse-phase HPLC (C18 column, acetonitrile/water) resolves isomers with ≥98% purity .
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